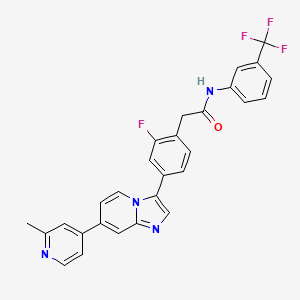

GSK2578215A

Vue d'ensemble

Description

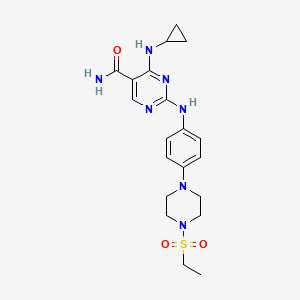

GSK2578215A est un inhibiteur puissant et sélectif de la kinase 2 à répétitions riches en leucine (LRRK2), une protéine kinase impliquée dans la maladie de Parkinson. Le composé est capable de pénétrer dans le cerveau et a montré une grande sélectivité pour la LRRK2 par rapport à un panel de 460 autres kinases .

Applications De Recherche Scientifique

GSK2578215A has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.

Biology: Employed in cellular and molecular biology studies to investigate the role of LRRK2 in cellular processes.

Medicine: Explored as a potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of new drugs targeting LRRK2 and related pathways

Mécanisme D'action

GSK2578215A exerce ses effets en inhibant l’activité kinase de la LRRK2. Il se lie au site de liaison de l’ATP de la kinase, empêchant la phosphorylation des substrats en aval. Cette inhibition entraîne une réduction de la phosphorylation de la Ser910 et de la Ser935, des résidus clés impliqués dans la signalisation de la LRRK2. Les propriétés de pénétration cérébrale du composé lui permettent de cibler efficacement la LRRK2 dans le système nerveux central .

Analyse Biochimique

Biochemical Properties

GSK2578215A exhibits IC50s of around 10 nM against both wild-type LRRK2 and the G2019S mutant . It is selective for LRRK2 across a panel of 460 kinases . The compound is soluble in DMSO to >75 mM .

Cellular Effects

This compound has been shown to induce protective autophagy in SH-SY5Y cells, a well-established dopaminergic cell culture model . This increase in autophagosome results from inhibition of fusion rather than increases in synthesis . The compound induces mitochondrial fragmentation, an early step preceding autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting LRRK2 . It substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant at a concentration of 0.3-1.0 μM in cells .

Temporal Effects in Laboratory Settings

It has been observed that this compound induces mitochondrial fragmentation, an early step preceding autophagy .

Metabolic Pathways

It is known that the compound interacts with LRRK2, a gene associated with Parkinson’s disease .

Transport and Distribution

It is known that the compound is blood-brain barrier (BBB) permeable .

Subcellular Localization

It is known that LRRK2, the target of this compound, localizes in the cytosol as well as in specific membrane subdomains, including mitochondria, autophagosomes, and autolysosomes .

Méthodes De Préparation

La synthèse de GSK2578215A implique plusieurs étapes, en commençant par la préparation de la structure de base du benzamide. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzamide : Ceci implique la réaction du 5-(2-fluoro-4-pyridinyl)-2-(phénylméthoxy)-N-3-pyridinylbenzamide avec des réactifs appropriés dans des conditions contrôlées.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir la structure chimique désirée.

Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) pour atteindre une pureté ≥ 99 %

Analyse Des Réactions Chimiques

GSK2578215A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier certains groupes fonctionnels de la molécule.

Substitution : Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d’autres.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de la LRRK2 et ses effets sur diverses voies biochimiques.

Biologie : Employé dans des études de biologie cellulaire et moléculaire pour étudier le rôle de la LRRK2 dans les processus cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la maladie de Parkinson et d’autres troubles neurodégénératifs.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la LRRK2 et les voies associées

Comparaison Avec Des Composés Similaires

GSK2578215A est unique par sa grande sélectivité et sa puissance pour la LRRK2 par rapport à d’autres inhibiteurs de kinases. Des composés similaires comprennent :

LRRK2-IN-1 : Un autre inhibiteur puissant de la LRRK2 avec une structure chimique différente.

HG-10-102-01 : Un inhibiteur sélectif de la LRRK2 avec des propriétés pharmacocinétiques distinctes.

MLi-2 : Connu pour sa grande sélectivité et sa pénétration cérébrale, similaire à this compound

Propriétés

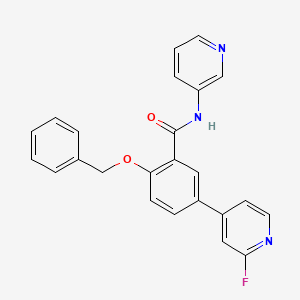

IUPAC Name |

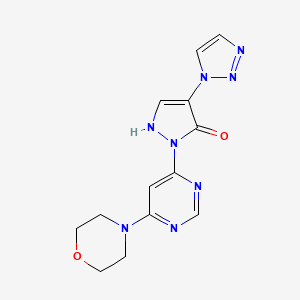

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIGMFCFPXZRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285515-21-0 | |

| Record name | GSK-2578215A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2578215A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

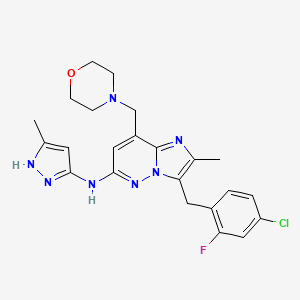

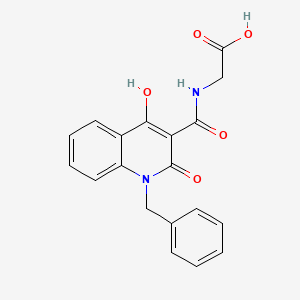

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

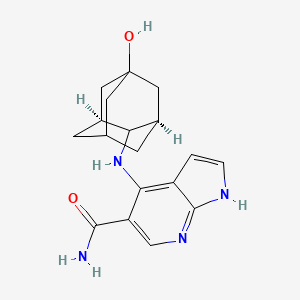

![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)